molecular formula C12H22N2O2 B2825285 Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate CAS No. 2165425-70-5

Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate

Cat. No. B2825285
CAS RN: 2165425-70-5
M. Wt: 226.32
InChI Key: MIFWZSDBAYSRDA-ZJUUUORDSA-N
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Description

Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate, also known as TAC-101, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TAC-101 is a cyclopropyl derivative of pyrrolidine and is an amino acid ester.

Mechanism of Action

Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is involved in various physiological and pathological processes. Activation of the α7 nAChR has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound has also been found to have analgesic effects in animal models of pain. Additionally, this compound has been shown to reduce inflammation and promote neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate is its selectivity for the α7 nAChR. This makes it a useful tool for studying the role of the α7 nAChR in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency. This can make it difficult to achieve the desired effects at lower concentrations.

Future Directions

There are several future directions for research on Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate. One area of interest is its potential use as a treatment for drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and memory in animal models of these diseases. Finally, further research is needed to optimize the potency and selectivity of this compound for the α7 nAChR. This could lead to the development of more effective drugs for the treatment of various diseases.

Synthesis Methods

Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of cyclopropylamine with ethyl chloroformate to form ethyl (cyclopropylcarbamoyl)formate. The resulting compound is then reacted with tert-butyl (S)-alaninate to form tert-butyl (2S)-2-cyclopropylpyrrolidine-1-carboxylate. Finally, the compound is treated with L-tartaric acid to obtain this compound.

Scientific Research Applications

Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate has been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have a positive effect on cognitive function and memory. This compound has also been studied for its potential use as an analgesic and as a treatment for drug addiction.

properties

IUPAC Name

tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9(13)10(14)8-4-5-8/h8-10H,4-7,13H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFWZSDBAYSRDA-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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